molecular formula C23H22N2O3S B14970098 6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14970098
M. Wt: 406.5 g/mol
InChI Key: AIPMJMZMMHNTEY-UHFFFAOYSA-N
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Description

6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has a unique structure that combines a thiazine ring with a dibenzo system, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in high yields. The use of catalysts and advanced purification techniques ensures the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thioethers and amines .

Scientific Research Applications

6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 5,5-dioxide group in this compound is a key feature that distinguishes it from similar compounds. This group can enhance the compound’s stability and biological activity, making it a valuable target for research and development .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6-ethyl-5,5-dioxo-N-(1-phenylethyl)benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-3-25-21-14-13-18(23(26)24-16(2)17-9-5-4-6-10-17)15-20(21)19-11-7-8-12-22(19)29(25,27)28/h4-16H,3H2,1-2H3,(H,24,26)

InChI Key

AIPMJMZMMHNTEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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